4-Hexanoylresorcinol
Overview
Description
4-Hexanoylresorcinol, also known as 2’,4’-dihydroxyhexanophenone, is an organic compound with the molecular formula C12H16O3. It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups on a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and cosmetics.
Mechanism of Action
Target of Action
4-Hexanoylresorcinol, also known as Hexylresorcinol, is a substituted dihydroxybenzene . It primarily targets the mucous membranes of the mouth and throat where it exhibits antiseptic, anthelmintic, and local anesthetic properties . It is also used in various commercial cosmetic anti-aging creams .
Mode of Action
When acting as an oral anesthetic for relieving sore throats, it is generally believed that this compound is possibly capable of blocking voltage-gated neuronal sodium channels . This action inhibits the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which it is applied .
Biochemical Pathways
This compound is a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity . Notably, it strongly inhibits tyrosinase, an enzyme responsible for two steps in melanin synthesis . This inhibition is particularly useful in the cosmetic and food industries, where this compound is widely adopted for its commercial applications .
Pharmacokinetics
This is because the pharmacological action is local to the topically applied or oro-pharyngeal cavity area .
Result of Action
The application of this compound results in relief from irritation, pain, and prevention of infection . It also has potential applications in the cosmetic industry as an anti-aging cream . Furthermore, it has been found to increase the shelf life of shrimp by reducing melanosis (black spots) . In mice with cancer, this compound inhibited NF-κB and extended their survival rate .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored at a temperature between 53-56 °C (lit.) to maintain its stability and efficacy. Furthermore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
4-Hexanoylresorcinol interacts with multiple intracellular enzymes and impacts their activity . For instance, it strongly inhibits tyrosinase, an enzyme responsible for two steps in melanin synthesis . This property extends food storage time and is widely adopted in the cosmetic and food industries .
Cellular Effects
This compound exhibits some estrogenic activity, resembling the action of the female sex hormone estrogen . It did not change the expression of estrogen receptor-α, -β, or p-ERK1/2 in MCF-7 cells . In an ovariectomized animal model, the this compound group showed similar levels of ERα, ERβ, and prolactin expression in the pituitary gland compared to the solvent only group .
Molecular Mechanism
The molecular mechanism of this compound involves blocking voltage-gated neuronal sodium channels, which inhibits the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area .
Temporal Effects in Laboratory Settings
In one study, this compound increased the shelf life of shrimp by reducing melanosis (black spots) . In mice with cancer, this compound inhibited NF-κB and extended their survival rate .
Dosage Effects in Animal Models
It has been observed that in an ovariectomized animal model, the this compound group showed similar levels of ERα, ERβ, and prolactin expression in the pituitary gland compared to the solvent only group .
Metabolic Pathways
Regarding the metabolism of this compound, it has been reported that excretion of the compound in the urine is largely in the form of an ethereal sulfate conjugate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexanoylresorcinol can be synthesized through the reaction of resorcinol with hexanoic acid. The process involves the following steps:
Condensation Reaction: Resorcinol is reacted with hexanoic acid in the presence of anhydrous zinc chloride as a catalyst. The reaction is carried out at approximately 120°C, with the pressure reduced to 93.3 kPa.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of glass-lined reactors to handle the corrosive nature of zinc chloride and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hexanoylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form hexylresorcinol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc amalgam and dilute hydrochloric acid are used for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hexylresorcinol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Hexanoylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its use as an antiseptic and anthelmintic agent.
Comparison with Similar Compounds
- Hexylresorcinol
- Resorcinol
- 4-Hexylresorcinol
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFHZAEFGZSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871883 | |
Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-54-5 | |
Record name | 4-Caproylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3144-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexanoylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3144-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dihydroxyhexanophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEXANOYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA8TZ29E2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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